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Compound of Interest

Compound Name: 2,4,5-Trimethylthiazole

Cat. No.: B1212947

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,5-trimethylthiazole, a key flavor
compound formed during the thermal processing of food. This document covers its chemical
properties, natural occurrence, sensory characteristics, and the underlying biochemical
pathways of its formation. Detailed experimental protocols for its synthesis and analysis are
provided to support further research and application.

Introduction

2,4,5-Trimethylthiazole (CAS No. 13623-11-5) is a sulfur-containing heterocyclic organic
compound that plays a significant role in the desirable flavor profiles of a wide variety of cooked
foods.[1] As a product of the Maillard reaction, it is a key contributor to the savory, roasted,
nutty, and coffee-like aromas associated with thermally processed meats, baked goods, and
beverages.[2][3][4] Its potent and complex organoleptic properties make it a compound of
significant interest to the flavor and fragrance industry and a subject of study for food chemists
and sensory scientists.[5]

Chemical and Physical Properties

2,4,5-Trimethylthiazole is a clear, colorless to pale yellow liquid with a distinct, powerful
aroma.[4] Its fundamental properties are summarized in the table below.
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Property

Value

Molecular Formula

CeHoNS

Molecular Weight 127.21 g/mol [1]

IUPAC Name 2,4,5-trimethyl-1,3-thiazole[1]
CAS Number 13623-11-5[1]

Appearance Colorless to pale yellow liquid
Boiling Point 166-167 °C @ 717 mmHg[6]

Density ~1.013 g/mL at 25 °C

Refractive Index

~1.509 at 20 °C

Solubility

Slightly soluble in water (~530 mg/L at 25 °C);

soluble in alcohol and dipropylene glycol.[7]

Occurrence and Sensory Profile

2,4,5-Trimethylthiazole has been identified as a volatile constituent in numerous cooked food

items. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation

pathways.

Natural Occurrence

The compound is a natural component of the aroma of many foods, including:

e Roasted Beef[7]

» Roasted Chicken[7]

e Roasted Pork[7]

o Cooked Potatoes[1]

o Coffee[7]

e Roasted Nuts[8]
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e Cocoa[9]

Sensory Characteristics

The sensory profile of 2,4,5-trimethylthiazole is complex and concentration-dependent. It is
highly valued for its desirable roasted and savory notes.

Parameter Description

Described as nutty, cocoa, coffee-like, and
Odor Profile musty. At higher concentrations (>0.05 ppm), it

can impart notes of raw potato skin.[6][8]

) Contributes nutty, cocoa, and green vegetative
Flavor Profile )
notes with roasted, earthy nuances.[9]

Odor Threshold in Water Approximately 10 ppb.[10]

) Recommended up to 6 ppm in condiments and
Typical Usage Levels ) )
soups, and 2 ppm in confectionery.[6][9]

Biosynthesis and Formation Pathway

2,4,5-Trimethylthiazole is not typically biosynthesized in living organisms but is formed as a
product of the Maillard reaction during the heating of foodstuffs. The key precursors are sulfur-
containing amino acids (like cysteine), reducing sugars, and a-dicarbonyl compounds.

The formation pathway involves the degradation of these precursors to generate key
intermediates: hydrogen sulfide (H2S), ammonia (NHs), and carbonyl compounds. These
intermediates then react to form the thiazole ring.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.thegoodscentscompany.com/data/rw1008831.html
https://www.benchchem.com/product/b1212947?utm_src=pdf-body
http://www.thegoodscentscompany.com/data/rw1008832.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Hantzsch_Thiazole_Synthesis_of_Ethyl_thiazol_2_ylglycinate.pdf
https://www.thegoodscentscompany.com/data/rw1008831.html
https://www.benchchem.com/pdf/Application_Note_Quantification_of_2_4_5_Trimethyl_4_5_dihydrothiazole_in_Food_Matrices.pdf
http://www.thegoodscentscompany.com/data/rw1008832.html
https://www.thegoodscentscompany.com/data/rw1008831.html
https://www.benchchem.com/product/b1212947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Precursors
Cysteine Reducing Sugar Other Amino Acids
(Sulfur-containing amino acid) g->ug
Thermal Degradation Maillard Reaction Strecker Degradation

Key Intermediates
Y

Y Y

Hydrogen Sulfide (H2S) (e.g.G_ZD?IfSLT;TZEme) Ammonia (NHs)

Product
\

2,4,5-Trimethylthiazole

Click to download full resolution via product page

Maillard reaction pathway to 2,4,5-trimethylthiazole.

Olfactory Signaling Pathway

The perception of 2,4,5-trimethylthiazole as a flavor compound is initiated by its interaction
with olfactory receptors (ORSs) located in the main olfactory epithelium. This triggers a canonical

G-protein coupled receptor (GPCR) signaling cascade.
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Canonical olfactory signaling pathway for flavor perception.

Experimental Protocols
Analysis by Headspace SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of 2,4,5-

trimethylthiazole from a solid food matrix, such as roasted coffee.
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Workflow for HS-SPME-GC-MS analysis of 2,4,5-trimethylthiazole.
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Methodology Details:

e Sample Preparation:

[¢]

Weigh 1-2 g of a finely ground sample into a 20 mL headspace vial.[11]

[e]

Add approximately 5 mL of a saturated NaCl solution to improve the release of volatile
compounds.[11]

[¢]

For quantitative analysis, add a known concentration of a suitable internal standard.

[e]

Immediately seal the vial with a PTFE/silicone septum cap.[11]
e Headspace Solid-Phase Microextraction (HS-SPME):

o Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is
recommended for broad-range volatile analysis.[12]

o Equilibration & Extraction: Incubate the sealed vial at 70-80°C for 30-60 minutes with
agitation. Expose the SPME fiber to the headspace for 30-60 minutes at the same
temperature.[11][12]

e Gas Chromatography-Mass Spectrometry (GC-MS):

o Desorption: Transfer the fiber to the GC injection port and desorb the analytes at 250°C for
3-5 minutes in splitless mode.[11][12]

o Column: AVF-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25
mm i.d., 0.25 pm film thickness) is suitable.[10][12]

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
o Oven Program: Initial temperature of 50°C, ramp to 250°C at 3°C/minute.[12]

o MS Parameters: Electron lonization (El) at 70 eV, scanning a mass range of m/z 50-400.
[12] Identification is confirmed by comparing mass spectra and retention indices with
reference libraries and authentic standards.[11]
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Synthesis by Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and effective method for preparing thiazole rings.
[13] This protocol provides a general procedure for the synthesis of 2,4,5-trimethylthiazole
from thioacetamide and 3-bromo-2-butanone.
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Workflow for the Hantzsch synthesis of 2,4,5-trimethylthiazole.
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Methodology Details:
e Materials:
o Thioacetamide (1.0 equivalent)
o 3-Bromo-2-butanone (1.0 equivalent)[13]
o Ethanol (solvent)
o Saturated sodium bicarbonate solution
o Diethyl ether or dichloromethane (extraction solvent)
o Anhydrous sodium sulfate
e Procedure:

o Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioacetamide
in ethanol. Slowly add 3-bromo-2-butanone to the solution at room temperature. Stir the
mixture at room temperature or with gentle heating (e.g., 40-50°C).[13]

o Monitoring: The reaction progress should be monitored by Thin Layer Chromatography
(TLC) or GC-MS until completion, which typically occurs within a few hours.[13]

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize
the reaction mixture by adding a saturated sodium bicarbonate solution.[13]

o Extraction: Extract the product from the agueous mixture using a suitable organic solvent
such as diethyl ether or dichloromethane. Combine the organic layers.

o Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
remove the solvent under reduced pressure. The resulting crude product can be purified
by fractional distillation or flash column chromatography.[2][13]

Conclusion
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2,4,5-Trimethylthiazole is a fundamentally important flavor compound, contributing desirable
sensory attributes to a vast range of cooked foods. Understanding its formation through the
Maillard reaction, its sensory impact, and the methods for its analysis and synthesis are crucial
for flavor chemists, food scientists, and researchers in related fields. The protocols and data
presented in this guide offer a comprehensive technical foundation for professionals working
with this key flavor molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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